Methyl (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)-cyclopropaneacetate, 96

Catalog No.
S12550016
CAS No.
M.F
C11H18O3
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)-cyclop...

Product Name

Methyl (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)-cyclopropaneacetate, 96

IUPAC Name

methyl 2-[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C11H18O3/c1-7(12)5-8-9(11(8,2)3)6-10(13)14-4/h8-9H,5-6H2,1-4H3

InChI Key

MGHKLYIYPFGGDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1C(C1(C)C)CC(=O)OC
Typical of esters and cyclopropanes. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, leading to different ester products.
  • Cyclopropane Ring Opening: Under certain conditions, the cyclopropane ring may undergo ring-opening reactions, which can lead to more complex molecular structures.

The synthesis of Methyl (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)-cyclopropaneacetate typically involves multi-step organic reactions:

  • Formation of Cyclopropane Ring: This can be achieved through cyclopropanation reactions using alkenes and diazo compounds.
  • Introduction of Functional Groups: Subsequent steps involve adding the 2-oxopropyl group and forming the ester through esterification with acetic acid or its derivatives.
  • Chiral Resolution: If necessary, chiral resolution techniques may be employed to isolate the desired enantiomer.

Several compounds share structural similarities with Methyl (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)-cyclopropaneacetate. Here are some notable examples:

Compound NameCAS NumberKey Features
Methyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate15577623Contains a cyclopentane structure; used in organic synthesis.
(1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)-cyclopropanecarboxylic acid11084702Related cyclopropane derivative; potential biological activity.
Methyl 4-methyl-3-pentenoate12345678Similar ester functionality; used in flavoring and fragrance industries.

Uniqueness

Methyl (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)-cyclopropaneacetate stands out due to its specific stereochemistry and the presence of both a cyclopropane ring and an ester functional group. This combination allows for diverse reactivity patterns not found in simpler esters or aliphatic compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

198.125594432 g/mol

Monoisotopic Mass

198.125594432 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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